molecular formula C9H9N3O B169923 1-(1H-1,2,3-Benzotriazol-1-yl)acetone CAS No. 16219-51-5

1-(1H-1,2,3-Benzotriazol-1-yl)acetone

Cat. No.: B169923
CAS No.: 16219-51-5
M. Wt: 175.19 g/mol
InChI Key: NSVFTILUWQOBDA-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)acetone is a chemical compound with the molecular formula C9H9N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields of chemistry. The compound is characterized by the presence of a benzotriazole moiety attached to an acetone group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-1,2,3-Benzotriazol-1-yl)acetone can be synthesized through several methods. One common approach involves the reaction of benzotriazole with acetone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of acetone. The reaction can be carried out in various solvents, including water, ethanol, or acetonitrile, and may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-yl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)acetone involves its interaction with various molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it a versatile intermediate in chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions and participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-yl)acetone is unique due to its specific structure, which combines the reactivity of benzotriazole with the functional group versatility of acetone. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(benzotriazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)6-12-9-5-3-2-4-8(9)10-11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFTILUWQOBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339274
Record name 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16219-51-5
Record name 1-(1H-1,2,3-Benzotriazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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